molecular formula C12H15FN2 B1443136 2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile CAS No. 1184043-31-9

2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile

Cat. No. B1443136
M. Wt: 206.26 g/mol
InChI Key: MBLQZMLENDNWDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile” is an organic compound with the molecular formula C12H15FN2 . It is a derivative of fluorophenyl and butanenitrile .


Molecular Structure Analysis

The molecule contains a total of 30 bond(s). There are 15 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 triple bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 secondary amine(s) (aromatic), and 1 nitrile(s) (aliphatic) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 206.26 g/mol . The predicted density is 1.088±0.06 g/cm3, and the predicted boiling point is 325.9±27.0 °C .

Scientific Research Applications

  • Catalyst-Free Green Synthesis : Researchers have developed a catalyst-free method for synthesizing novel derivatives related to 2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile. This approach is more effective than traditional methods, offering advantages like excellent yields, shorter reaction times, and simpler workup procedures (Govindaraju et al., 2016).

  • Fluorescent Amino Acid Encoding : A strategy for biosynthetically incorporating low-molecular-weight fluorophores into proteins at defined sites has been developed. This allows for the study of protein structure, dynamics, and interactions both in vitro and in vivo (Summerer et al., 2006).

  • Structure Elucidation of Designer Drugs : Detailed structural analysis of compounds with a highly substituted pyrazole skeleton, including derivatives of 2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile, has been performed using NMR spectroscopy and mass spectrometric techniques (Girreser et al., 2016).

  • Synthesis of Cyclopropane Derivatives : Direct cyclization of related compounds has led to the production of cyclopropane derivatives, which have potential as precursors for other chemicals (Aelterman et al., 1999).

  • Spectroscopic Characterization : New fluorinated α-aminonitrile compounds have been synthesized and characterized, providing insights into their chemical reactivity and molecular structure (Brahmachari et al., 2015).

  • Antimicrobial Activity of Schiff Bases : Schiff bases synthesized from derivatives of 2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile have been studied for their antimicrobial activity, highlighting their potential in pharmaceutical applications (Puthran et al., 2019).

  • Fluorescent Biological Probes : New fluorescent compounds, like 6-N,N-dimethylamino-2,3-naphthalimide, have been synthesized for use as biological probes, enabling the study of biomolecular interactions and protein dynamics (Vázquez et al., 2005).

  • Corrosion Inhibition : Derivatives of 2-aminobenzene-1,3-dicarbonitriles, related to 2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile, have been investigated as green corrosion inhibitors for metals, indicating their potential in industrial applications (Verma et al., 2015).

properties

IUPAC Name

2-(2-fluoroanilino)-2,3-dimethylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2/c1-9(2)12(3,8-14)15-11-7-5-4-6-10(11)13/h4-7,9,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLQZMLENDNWDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile
Reactant of Route 2
Reactant of Route 2
2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile
Reactant of Route 3
Reactant of Route 3
2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile
Reactant of Route 4
Reactant of Route 4
2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile
Reactant of Route 5
Reactant of Route 5
2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile
Reactant of Route 6
Reactant of Route 6
2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.